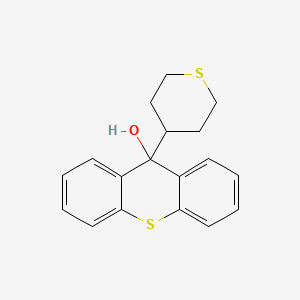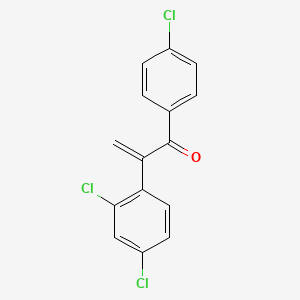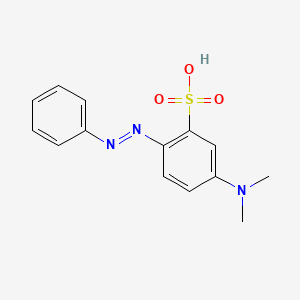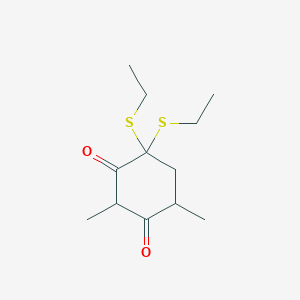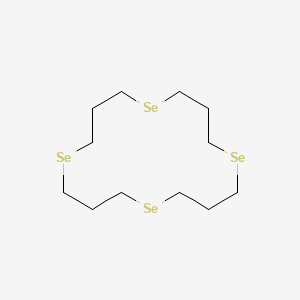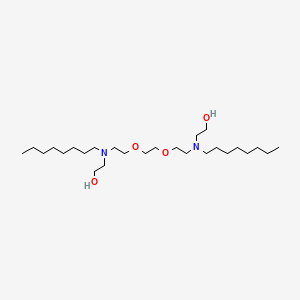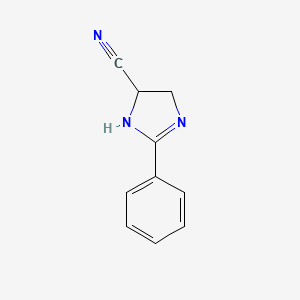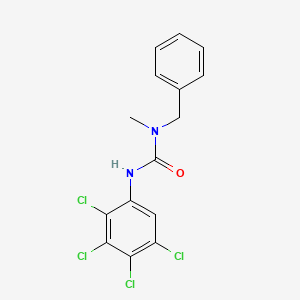
Tetrakis(2,2-dimethylpropyl)oxadisilirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,2-dimethylpropyl)oxadisilirane is a unique organosilicon compound characterized by its four 2,2-dimethylpropyl groups attached to an oxadisilirane core. This compound is known for its distinctive chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,2-dimethylpropyl)oxadisilirane typically involves the reaction of silicon tetrachloride with 2,2-dimethylpropyl lithium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SiCl4+4LiC6H9→Si(C6H9)4+4LiCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high yields and purity. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2,2-dimethylpropyl)oxadisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2,2-dimethylpropyl)oxadisilirane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in biomedical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Tetrakis(2,2-dimethylpropyl)oxadisilirane exerts its effects involves interactions with molecular targets through its silicon-oxygen-silicon (Si-O-Si) linkage. This linkage allows the compound to participate in various chemical reactions, forming stable intermediates and products. The pathways involved include:
Formation of Silanols: Through oxidation reactions.
Formation of Siloxanes: Via condensation reactions.
Substitution Reactions: Leading to the formation of diverse organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): Known for its use as a precursor in material science.
Tetrakis(2-hydroxyethylammonium) chloride: Used in the synthesis of hypervalent silicon compounds.
Uniqueness
Tetrakis(2,2-dimethylpropyl)oxadisilirane stands out due to its specific structural features, including the presence of four bulky 2,2-dimethylpropyl groups, which impart unique reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability.
Eigenschaften
CAS-Nummer |
112379-42-7 |
|---|---|
Molekularformel |
C20H44OSi2 |
Molekulargewicht |
356.7 g/mol |
IUPAC-Name |
2,2,3,3-tetrakis(2,2-dimethylpropyl)oxadisilirane |
InChI |
InChI=1S/C20H44OSi2/c1-17(2,3)13-22(14-18(4,5)6)21-23(22,15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
InChI-Schlüssel |
IFKQTSZKTZZXRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C[Si]1(O[Si]1(CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


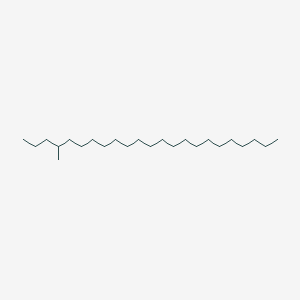
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
